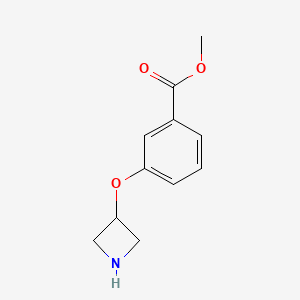

Methyl 3-(3-azetidinyloxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(azetidin-3-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-9(5-8)15-10-6-12-7-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOQIDLBFUTRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(3-Azetidinyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain methyl 3-(3-azetidinyloxy)benzoate, a valuable building block in medicinal chemistry and drug development. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction workflows and mechanisms.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step process. The core strategy involves the synthesis of two key precursors, methyl 3-hydroxybenzoate and a protected form of 3-hydroxyazetidine, followed by their coupling and subsequent deprotection. The most common protective group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which offers stability during the coupling reaction and can be removed under relatively mild conditions.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursors

Methyl 3-Hydroxybenzoate

The synthesis of methyl 3-hydroxybenzoate is most commonly achieved via a Fischer esterification of 3-hydroxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol: Fischer Esterification

-

To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).

-

Add an excess of methanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure methyl 3-hydroxybenzoate.

| Reactant/Reagent | Molar Ratio | Notes |

| 3-Hydroxybenzoic Acid | 1.0 | Starting material |

| Methanol | Excess (10-20) | Reactant and solvent |

| Sulfuric Acid | Catalytic (0.1-0.2) | Catalyst |

| Typical Yield | - | 70-90% |

N-Boc-3-Hydroxyazetidine

The synthesis of N-Boc-3-hydroxyazetidine involves a multi-step sequence starting from readily available materials. A common route begins with the reaction of epichlorohydrin and benzylamine to form 1-benzyl-3-hydroxyazetidine. The benzyl protecting group is then removed, followed by the introduction of the Boc protecting group.

Experimental Protocol: Synthesis of N-Boc-3-Hydroxyazetidine

-

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

-

Dissolve benzylamine in a suitable solvent (e.g., water or an alcohol).

-

Cool the solution in an ice bath.

-

Slowly add epichlorohydrin, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours to days.

-

After the reaction is complete, work-up typically involves extraction and purification to yield 1-benzyl-3-hydroxyazetidine.

-

-

Step 2: Debenzylation to 3-Hydroxyazetidine

-

Dissolve 1-benzyl-3-hydroxyazetidine in a suitable solvent like methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter off the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain 3-hydroxyazetidine.

-

-

Step 3: Boc Protection

-

Dissolve 3-hydroxyazetidine in a suitable solvent such as dichloromethane or a mixture of water and an organic solvent.

-

Add a base (e.g., sodium bicarbonate or triethylamine).

-

Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature for several hours.

-

After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield N-Boc-3-hydroxyazetidine.

-

| Step | Key Reagents | Typical Yield |

| Cyclization | Benzylamine, Epichlorohydrin | 60-80% |

| Debenzylation | H₂, Pd/C | >90% |

| Boc Protection | (Boc)₂O, Base | >90% |

Coupling of Precursors and Deprotection

The crucial step in the synthesis is the formation of the ether linkage between methyl 3-hydroxybenzoate and N-Boc-3-hydroxyazetidine. This can be achieved through a Mitsunobu reaction or a Williamson ether synthesis. The final step is the removal of the Boc protecting group.

Mitsunobu Reaction Approach

The Mitsunobu reaction allows for the direct coupling of the two precursors in the presence of a phosphine and an azodicarboxylate.

Caption: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Coupling

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), methyl 3-hydroxybenzoate (1.0-1.2 eq), and triphenylphosphine (PPh₃) (1.2-1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography to isolate tert-butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate.

| Reactant/Reagent | Molar Ratio | Role |

| N-Boc-3-Hydroxyazetidine | 1.0 | Alcohol |

| Methyl 3-Hydroxybenzoate | 1.0-1.2 | Nucleophile |

| Triphenylphosphine (PPh₃) | 1.2-1.5 | Reagent |

| DEAD or DIAD | 1.2-1.5 | Reagent |

| Typical Yield | - | 60-80% |

Williamson Ether Synthesis Approach

An alternative coupling strategy is the Williamson ether synthesis. This involves converting the hydroxyl group of one precursor into a good leaving group (e.g., a mesylate or tosylate) and then reacting it with the deprotonated hydroxyl group of the other precursor.

Caption: Williamson ether synthesis pathway.

Experimental Protocol: Williamson Ether Synthesis

-

Step 1: Mesylation of N-Boc-3-hydroxyazetidine

-

Dissolve N-Boc-3-hydroxyazetidine in an anhydrous solvent like DCM at 0 °C.

-

Add a base such as triethylamine or pyridine.

-

Slowly add methanesulfonyl chloride (mesyl chloride).

-

Stir the reaction at 0 °C for a few hours.

-

Perform an aqueous work-up to isolate the N-Boc-3-mesyloxyazetidine.

-

-

Step 2: Ether Formation

-

In a separate flask, dissolve methyl 3-hydroxybenzoate in an anhydrous aprotic solvent like THF or DMF.

-

Add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the phenol.

-

Stir for a short period, then add a solution of N-Boc-3-mesyloxyazetidine in the same solvent.

-

Allow the reaction to warm to room temperature or heat gently to drive the reaction to completion.

-

Quench the reaction carefully with water and perform an extractive work-up.

-

Purify the crude product by column chromatography.

-

| Step | Key Reagents | Typical Yield |

| Mesylation | Mesyl Chloride, Base | >90% |

| Coupling | NaH, N-Boc-3-mesyloxyazetidine | 70-85% |

Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

-

Dissolve the protected intermediate, tert-butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate, in a suitable solvent such as dichloromethane, dioxane, or methanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). If the free base is required, a basic work-up can be performed.

-

The product can be purified by recrystallization or precipitation.

| Reagent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Room temperature, 1-4 hours | Volatile, easy to remove |

| HCl in Dioxane/Methanol | Room temperature, 1-4 hours | Yields the hydrochloride salt |

| Typical Yield | - | >95% |

Conclusion

The synthesis of this compound is a well-established process involving the preparation of key precursors and their subsequent coupling and deprotection. The choice between a Mitsunobu reaction and a Williamson ether synthesis for the key coupling step will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. The protocols provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize this important building block for various applications in drug discovery and development. Careful execution of these experimental procedures and appropriate purification techniques are essential for obtaining the final product in high yield and purity.

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 3-(3-azetidinyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the putative mechanism of action of Methyl 3-(3-azetidinyloxy)benzoate as a novel inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from closely related azetidine-based benzoic acid derivatives to elucidate its likely biological activity. This guide includes a detailed description of the STAT3 pathway, quantitative data from analogous compounds, detailed experimental protocols for assessing STAT3 inhibition, and visual diagrams to facilitate understanding.

Introduction

This compound is a small molecule belonging to a class of compounds that has recently emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of various human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1][3] The development of small molecule inhibitors targeting STAT3 is therefore a significant area of research in oncology and immunology.

This guide focuses on the hypothesized mechanism of action of this compound, leveraging structure-activity relationship (SAR) studies of analogous azetidine-containing benzoic acid derivatives that have demonstrated potent and selective STAT3 inhibition.

The STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor.[4][5]

Recruited to these phosphorylated sites via their SH2 domains, STAT3 monomers are then themselves phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[6] This phosphorylation event induces the formation of stable STAT3 homodimers, which then translocate to the nucleus.[5] Within the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[1] These target genes are involved in critical cellular processes such as proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).

References

An In-depth Technical Guide to the Solubility of Methyl 3-(3-azetidinyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-azetidinyloxy)benzoate is a chemical compound of interest in drug discovery and development. A critical physicochemical parameter for any potential therapeutic agent is its solubility, as this property significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This document serves as a technical guide to the solubility of this compound.

It is important to note that as of the latest literature search, specific experimental solubility data for this compound is not extensively available in the public domain. Therefore, this guide will focus on providing its predicted physicochemical properties and a comprehensive set of experimental protocols for determining its solubility in various solvents. These protocols are based on established methodologies for characterizing novel chemical entities in a drug development setting.

Physicochemical Properties

While experimental data is sparse, certain physicochemical properties of this compound have been predicted through computational models. These properties are essential for understanding its potential behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | Chem-Space |

| Molecular Weight | 207.23 g/mol | Chem-Space |

| Boiling Point | 325.2 ± 32.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 9.30 ± 0.40 (Predicted) | ChemicalBook[1] |

Experimental Solubility Data

The following table is a template for researchers to systematically record experimentally determined solubility data for this compound. It is designed to capture key parameters that influence solubility.

| Solvent System | Temperature (°C) | Method Used | Solubility (µg/mL) | Observations |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (pH 7.4) | 37 | Shake-Flask | ||

| 0.1 M HCl (pH 1) | 25 | Shake-Flask | ||

| Water | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Nephelometry | ||

| Ethanol | 25 | HPLC-UV | ||

| Polyethylene Glycol 400 (PEG400) | 25 | LC-MS/MS |

Experimental Protocols

Determining the solubility of a compound is a fundamental step in its preclinical development. The two primary types of solubility measurements are thermodynamic (equilibrium) and kinetic.[2]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[3] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Materials and Reagents:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 1-2 mg into 1 mL of solvent). The excess solid is crucial to ensure a saturated solution is formed.[3]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[3]

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.[3]

-

Quantification: Dilute the filtered, saturated solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve of known concentrations.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in µg/mL or mg/mL.

Protocol 2: Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are high-throughput methods ideal for early drug discovery when compound availability is limited.[4] These methods measure the concentration at which a compound, dissolved in a stock solution (usually DMSO), precipitates when diluted into an aqueous buffer.[2]

Materials and Reagents:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (recommended)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Methodology (Nephelometric Assay):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Dilution and Precipitation: Transfer a small volume of each DMSO stock concentration into a corresponding well of another 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on solubility.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature to allow for precipitation.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.[5]

-

Data Analysis: The kinetic solubility is the highest concentration that does not show significant precipitation compared to a blank control.

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for the characterization of a compound's solubility, from initial screening to definitive thermodynamic measurement.

References

Technical Guide: Physicochemical Properties of Methyl 3-(3-azetidinyloxy)benzoate

For: Researchers, Scientists, and Drug Development Professionals Subject: Core Physicochemical Data and Molecular Identification

This document provides essential physicochemical data for Methyl 3-(3-azetidinyloxy)benzoate, a compound of interest in chemical research and pharmaceutical development. The primary focus of this guide is the accurate presentation of its molecular weight and formula.

Molecular Identity and Weight

The fundamental physicochemical properties of this compound are summarized below. These values are derived from its confirmed molecular formula.

| Identifier | Value | Reference |

| IUPAC Name | Methyl 3-(azetidin-3-yloxy)benzoate | |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2] |

| Average Molecular Weight | 207.23 g/mol | [1][2] |

| CAS Number | 1219976-96-1 | [1] |

Experimental Protocols

The molecular weight presented in this guide is a theoretical value calculated based on the elemental composition of the molecular formula (C₁₁H₁₃NO₃) and the standard atomic weights of each element. As this is a computational determination, no experimental protocols for its measurement are applicable to this document.

Logical Relationships and Workflows

Visual diagrams, such as signaling pathways or experimental workflows, are not applicable to the presentation of a compound's intrinsic and calculated molecular weight. Therefore, no diagrams are included in this technical guide.

References

An In-depth Technical Guide to Methyl 3-(3-azetidinyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-azetidinyloxy)benzoate is a synthetic organic compound featuring a central benzene ring substituted with a methyl ester and an azetidinyl ether moiety. While specific discovery details of this exact molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, is recognized as a valuable component in drug design, often conferring improved physicochemical properties such as solubility and metabolic stability. This guide outlines a plausible synthetic pathway for this compound, provides detailed experimental protocols for key transformations, and discusses the potential biological significance of this class of compounds based on available data for related structures.

Chemical Properties and Data

A summary of the key chemical identifiers and predicted properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1219976-96-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₃NO₃ | N/A |

| Molecular Weight | 207.23 g/mol | N/A |

| Predicted Boiling Point | 325.2 ± 32.0 °C | N/A |

| Predicted Density | 1.188 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 9.30 ± 0.40 | N/A |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence, commencing with commercially available starting materials. This pathway involves the protection of the azetidine nitrogen, followed by a key etherification reaction, and concluding with deprotection to yield the final product.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-azetidinol)

This initial step involves the protection of the secondary amine of 3-azetidinol to prevent side reactions in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

Reaction: 3-Azetidinol + Di-tert-butyl dicarbonate (Boc₂O) → N-Boc-3-azetidinol

Procedure:

-

To a stirred solution of 3-azetidinol hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base like sodium bicarbonate or triethylamine (2-3 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-azetidinol.

| Reagent/Parameter | Typical Value |

| 3-Azetidinol HCl | 1.0 eq |

| Di-tert-butyl dicarbonate | 1.1 eq |

| Base (e.g., NaHCO₃) | 2-3 eq |

| Solvent | Dichloromethane or Dioxane/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | >90% |

Step 2: Synthesis of tert-Butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate

The key ether linkage is formed via a Mitsunobu reaction, which couples a secondary alcohol with a phenolic compound.[1][2] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although in this achiral case it is not a factor. Aromatic alcohols, such as phenols, are common nucleophiles in this reaction.[3]

Reaction: N-Boc-3-azetidinol + Methyl 3-hydroxybenzoate → N-Boc-Methyl 3-(3-azetidinyloxy)benzoate

Procedure:

-

Dissolve N-Boc-3-azetidinol (1 equivalent), Methyl 3-hydroxybenzoate (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution.[1][2]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

| Reagent/Parameter | Typical Value |

| N-Boc-3-azetidinol | 1.0 eq |

| Methyl 3-hydroxybenzoate | 1.2 eq |

| Triphenylphosphine (PPh₃) | 1.5 eq |

| DIAD or DEAD | 1.5 eq |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-80% |

Step 3: Synthesis of this compound (Deprotection)

The final step involves the removal of the Boc protecting group to yield the target primary amine. This is typically achieved under acidic conditions.

Reaction: N-Boc-Methyl 3-(3-azetidinyloxy)benzoate → this compound

Procedure:

-

Dissolve the N-Boc protected intermediate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[5]

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If necessary, neutralize the resulting salt with a mild base and extract the free amine into an organic solvent, or isolate the hydrochloride salt directly.

-

Purify the product by crystallization or chromatography if required.

| Reagent/Parameter | Typical Value |

| N-Boc Intermediate | 1.0 eq |

| Acid (TFA or 4M HCl in Dioxane) | Excess |

| Solvent | Dichloromethane or Dioxane |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Expected Yield | >95% |

Potential Biological Significance and Signaling Pathways

While no specific biological data for this compound has been found, the structural components suggest potential areas of pharmacological interest. Azetidine-containing compounds have been explored for a wide range of biological activities.

Derivatives of 3-aryl-3-azetidinyl acetic acid methyl esters have been investigated for their neuroprotective activity, showing inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6][7] Furthermore, some of these compounds have demonstrated neuroprotective effects in models of Parkinson's disease.[7]

The azetidine moiety is also present in inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases.[8] Additionally, various azetidin-2-one derivatives have shown promising antitubercular, antibacterial, and antifungal activities.[9][10]

Given these precedents, this compound and its analogs could be valuable candidates for screening in assays related to neurodegenerative diseases, metabolic disorders, and infectious diseases. The general workflow for such a preliminary screening is outlined below.

Caption: General workflow for the biological evaluation of novel chemical entities.

Conclusion

This compound is a compound with potential for applications in drug discovery, drawing from the established value of its constituent chemical motifs. This guide provides a robust and plausible synthetic route based on well-established chemical transformations. While direct biological data for this specific molecule is not yet available, the documented activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of neurodegenerative and infectious diseases. The experimental protocols and workflows detailed herein offer a comprehensive starting point for researchers and drug development professionals interested in exploring the synthesis and biological profile of this and related compounds.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researcher.manipal.edu [researcher.manipal.edu]

- 10. researchgate.net [researchgate.net]

An Examination of Methyl 3-(3-azetidinyloxy)benzoate: A Cursory Overview in the Absence of Detailed Literature

For the attention of researchers, scientists, and professionals in drug development, this technical guide addresses the current publicly available information on methyl 3-(3-azetidinyloxy)benzoate. It is important to note that a comprehensive literature review reveals a significant scarcity of detailed experimental data and biological studies for this specific compound.

This document endeavors to provide a foundational understanding by presenting the available chemical data, proposing a plausible synthetic route based on established chemical principles, and discussing the potential relevance of its structural motifs in medicinal chemistry.

Chemical and Physical Properties

Quantitative data for this compound is sparse and appears to be based on predictive models rather than experimental determination. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 1219976-96-1 | ChemicalBook |

| Molecular Formula | C₁₁H₁₃NO₃ | ChemicalBook |

| Molecular Weight | 207.23 g/mol | ChemicalBook |

| Predicted Boiling Point | 325.2 ± 32.0 °C | ChemicalBook |

| Predicted Density | 1.188 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 9.30 ± 0.40 | ChemicalBook |

Hypothetical Synthesis Pathway

While no specific experimental protocol for the synthesis of this compound has been found in the surveyed literature, a plausible two-step synthetic pathway can be proposed. This pathway is based on well-established reactions for the formation of esters and aryl ethers.

The proposed synthesis would begin with the Fischer esterification of 3-hydroxybenzoic acid with methanol to yield methyl 3-hydroxybenzoate. The second step would involve an etherification reaction, likely a variation of the Williamson ether synthesis, between methyl 3-hydroxybenzoate and a suitable N-protected 3-halo- or 3-tosylazetidine, followed by deprotection.

Potential Research Areas for Methyl 3-(3-azetidinyloxy)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-azetidinyloxy)benzoate is a novel chemical entity that combines two pharmacologically relevant scaffolds: the 3-azetidinyloxy ring and the methyl benzoate moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized in medicinal chemistry for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a rigid scaffold for precise substituent placement.[1] Derivatives of 3-substituted azetidines have shown promise in targeting the central nervous system (CNS) and in the development of inhibitors for challenging targets like STAT3 and GABA transporters.[2][3] Concurrently, the methyl benzoate scaffold and its analogs have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and insecticidal properties.[4] This technical guide aims to provide a comprehensive overview of the potential research areas for this compound, drawing upon the known biological activities of its constituent parts. We will explore its synthetic accessibility, propose key therapeutic areas for investigation, and provide detailed experimental protocols for its evaluation.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The rational design of new molecular entities often involves the strategic combination of known pharmacophores to achieve novel or enhanced biological activities. This compound represents such a hybrid molecule, integrating the structural features of both azetidine ethers and methyl benzoates.

The azetidine moiety is a "privileged" scaffold in modern drug discovery.[1] Its strained four-membered ring introduces a degree of three-dimensionality that can be advantageous for target binding compared to more planar aromatic systems. Furthermore, the nitrogen atom provides a handle for further chemical modification and can influence the molecule's overall polarity and basicity. The incorporation of an ether linkage at the 3-position of the azetidine ring, as seen in the "3-azetidinyloxy" group, offers a stable and synthetically accessible connection point. Azetidine ethers have been explored as bioisosteric replacements for esters, potentially offering improved metabolic stability.[5]

The methyl benzoate portion of the molecule is a versatile pharmacophore. Benzoate esters are found in numerous natural products and synthetic compounds with diverse biological activities. They can participate in various non-covalent interactions with biological targets, including hydrogen bonding and aromatic stacking. The ester functionality can also serve as a prodrug moiety, susceptible to hydrolysis by esterases to release a potentially more active carboxylic acid.

This guide will delve into three primary areas of potential research for this compound:

-

Central Nervous System (CNS) Disorders: Leveraging the favorable properties of the azetidine scaffold for brain penetration and targeting CNS receptors.

-

Oncology: Investigating its potential as an anticancer agent, particularly as an inhibitor of the STAT3 signaling pathway.

-

Neurotransmitter Modulation: Exploring its activity as a modulator of GABAergic neurotransmission through inhibition of GABA transporters.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could involve the nucleophilic substitution of a protected 3-hydroxyazetidine with methyl 3-hydroxybenzoate under Williamson ether synthesis conditions, followed by deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Boc-Methyl 3-(3-azetidinyloxy)benzoate

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of methyl 3-hydroxybenzoate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-Methyl 3-(3-azetidinyloxy)benzoate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve N-Boc-Methyl 3-(3-azetidinyloxy)benzoate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, C-O-C of the ether).

-

Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound.

Potential Research Area 1: Central Nervous System (CNS) Disorders

The unique physicochemical properties of the azetidine scaffold make it an attractive building block for CNS-penetrant drugs.[6] The introduction of the polar 3-azetidinyloxy group may enhance aqueous solubility while maintaining sufficient lipophilicity for blood-brain barrier (BBB) permeability.

Rationale

-

Improved Physicochemical Properties: Azetidine-containing compounds often exhibit lower lipophilicity and higher aqueous solubility compared to their carbocyclic or larger heterocyclic analogs, which are desirable properties for CNS drugs.

-

Scaffold for CNS Targets: The rigid azetidine ring can serve as a scaffold to present substituents in a well-defined spatial orientation for optimal interaction with CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.

-

Bioisosterism: The 3-azetidinyloxy moiety can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a known CNS-active compound.[7]

Proposed Experimental Workflow

Detailed Experimental Protocols

3.3.1. In Vitro ADME Profiling

A panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted to assess the drug-like properties of this compound.[8][9][10][11][12]

-

Aqueous Solubility: Determined using a thermodynamic or kinetic solubility assay.

-

Lipophilicity (LogD7.4): Measured by shake-flask method or calculated.

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes from relevant species (e.g., human, rat).

-

Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration.

3.3.2. Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.

-

Prepare a donor plate with a solution of this compound in a buffer at pH 7.4.

-

Prepare an acceptor plate with a buffer solution.

-

Coat the filter of the donor plate with a lipid mixture mimicking the BBB.

-

Place the donor plate on top of the acceptor plate and incubate.

-

After incubation, measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

-

Calculate the permeability coefficient (Pe).

Quantitative Data from Related Compounds

| Compound Class | Assay | Value | Reference |

| Azetidine Derivatives | Aqueous Solubility | Generally improved over carbocyclic analogs | [13] |

| CNS-active Azetidines | Brain/Plasma Ratio | > 0.5 for promising candidates | [6] |

Potential Research Area 2: Oncology - STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[14] The development of small molecule STAT3 inhibitors is an active area of cancer research. Notably, azetidine-based compounds have recently emerged as potent STAT3 inhibitors.[3][15][16][17][18]

Rationale

-

Azetidine as a STAT3-binding Scaffold: The azetidine ring has been successfully incorporated into potent STAT3 inhibitors, suggesting it can effectively interact with the STAT3 protein.

-

Benzoate Moiety for Additional Interactions: The methyl benzoate group can potentially form additional interactions with the STAT3 binding pocket, enhancing affinity and selectivity.

-

Potential for Prodrug Strategy: The methyl ester could act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may have altered activity or pharmacokinetic properties.

Proposed Experimental Workflow

Detailed Experimental Protocols

4.3.1. Fluorescence Polarization (FP) Assay for STAT3 SH2 Domain Binding

This assay measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.[19][20]

-

Prepare a reaction mixture containing recombinant STAT3 protein and a fluorescently labeled phosphotyrosine peptide ligand.

-

Add varying concentrations of this compound to the mixture.

-

Incubate to allow for binding equilibrium.

-

Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide and inhibition of the STAT3-peptide interaction.

-

Calculate the IC50 value.

4.3.2. Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

EMSA is used to detect the inhibition of STAT3 binding to its DNA consensus sequence.[21]

-

Prepare nuclear extracts from cancer cells with constitutively active STAT3.

-

Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site in the presence of varying concentrations of this compound.

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band indicates inhibition of STAT3-DNA binding.

Quantitative Data from Related STAT3 Inhibitors

| Compound | Assay | IC50 (µM) | Reference |

| Azetidine-based Inhibitor 5a | EMSA | 0.55 | [3] |

| Azetidine-based Inhibitor 5o | EMSA | 0.38 | [3] |

| Azetidine-based Inhibitor 8i | EMSA | 0.34 | [18] |

Potential Research Area 3: Neurotransmitter Modulation - GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of GATs can prolong the action of GABA, leading to potential therapeutic effects in conditions like epilepsy and anxiety. Azetidine derivatives have been identified as novel GABA uptake inhibitors.[2][22][23][24][25][26]

Rationale

-

Constrained GABA Analog: The 3-azetidinyloxy scaffold can be viewed as a conformationally restricted analog of GABA, potentially allowing it to bind to GABA transporters.

-

Lipophilic Moiety for GAT Interaction: The methyl benzoate group can provide a lipophilic component that is often important for potent GAT inhibition.

-

Subtype Selectivity: The unique structure of this compound may offer opportunities for developing inhibitors with selectivity for specific GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).

Proposed Experimental Workflow

Detailed Experimental Protocols

5.3.1. [3H]GABA Uptake Assay

This assay measures the inhibition of GABA uptake into synaptosomes or cell lines expressing specific GAT subtypes.[27][28][29][30][31]

-

Prepare synaptosomes from rat brain tissue or use cell lines stably expressing a GAT subtype.

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

-

Initiate the uptake by adding [3H]GABA.

-

Incubate for a short period at 37 °C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value.

Quantitative Data from Related GABA Uptake Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 - 2.83 | [2] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 | [2] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 | [2] |

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. The convergence of the favorable physicochemical properties of the azetidine ring and the diverse biological activities of the methyl benzoate moiety suggests several exciting avenues for research. The proposed investigations into its potential as a CNS agent, a STAT3 inhibitor for oncology, and a GABA uptake modulator provide a solid foundation for future drug discovery efforts.

Future work should focus on the synthesis and comprehensive in vitro evaluation of this compound. Promising in vitro results should be followed by in vivo studies to establish its pharmacokinetic profile and therapeutic efficacy in relevant disease models. Furthermore, structure-activity relationship (SAR) studies, involving modification of both the azetidine and benzoate portions of the molecule, will be crucial for optimizing potency, selectivity, and drug-like properties. The exploration of this novel chemical space holds the potential to deliver next-generation therapeutics for a range of unmet medical needs.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. WO1999037612A1 - Azetidinecarboxamide derivatives for treating cns disorders - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 9. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 10. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Collection - Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oncotarget.com [oncotarget.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Structure activity relationship of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. embopress.org [embopress.org]

- 31. embopress.org [embopress.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-(3-azetidinyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of Methyl 3-(3-azetidinyloxy)benzoate, a valuable building block in medicinal chemistry and drug discovery. Two primary synthetic routes are presented: the Williamson ether synthesis and the Mitsunobu reaction, both followed by a final deprotection step. These methods offer flexibility in starting material selection and reaction conditions. This application note includes detailed experimental procedures, tabulated data for key intermediates and the final product, and a visual representation of the synthetic workflow.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is of growing interest in medicinal chemistry due to its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. The ether linkage to a substituted benzene ring provides a versatile scaffold for further chemical modification. The following protocols detail reliable methods for the synthesis of this important intermediate.

Synthesis Overview

The synthesis of this compound is typically achieved in two main stages:

-

Formation of the Ether Linkage: This involves the coupling of a protected 3-hydroxyazetidine derivative, namely tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine), with a suitable methyl benzoate precursor. Two effective methods for this transformation are:

-

Williamson Ether Synthesis: Reaction of the alkoxide of N-Boc-3-hydroxyazetidine with an activated aryl electrophile, such as methyl 3-fluorobenzoate.

-

Mitsunobu Reaction: A redox-condensation reaction between N-Boc-3-hydroxyazetidine and methyl 3-hydroxybenzoate using a phosphine and an azodicarboxylate.

-

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen to yield the final product. This is typically accomplished under acidic conditions.

Data Presentation

Table 1: Key Starting Materials and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | C₈H₁₅NO₃ | 173.21 | White to light yellow solid |

| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | Colorless liquid |

| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | White crystalline solid |

| tert-Butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate | C₁₆H₂₁NO₅ | 307.34 | Intermediate |

Table 2: Final Product Specifications

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |

| This compound | C₁₁H₁₃NO₃ | 207.23 | Off-white to pale yellow solid or oil |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis Approach

Step 1a: Synthesis of tert-Butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of methyl 3-fluorobenzoate (1.1 eq.) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate.

Protocol 2: Mitsunobu Reaction Approach

Step 1b: Synthesis of tert-Butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.), methyl 3-hydroxybenzoate (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired product from triphenylphosphine oxide and other byproducts.

Step 2: Deprotection of the Boc Group

-

Dissolve the tert-butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate (1.0 eq.) obtained from either Protocol 1 or 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (0.2 M).

-

Add a solution of trifluoroacetic acid (TFA, 5-10 eq.) in the same solvent dropwise at 0 °C. Alternatively, a solution of hydrochloric acid (HCl) in 1,4-dioxane (4 M, 5-10 eq.) can be used.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If TFA was used, dissolve the residue in a suitable solvent like DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid. If HCl was used, the product may be isolated as the hydrochloride salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography or crystallization if necessary.

Visualization of Synthetic Workflow

Caption: Synthetic routes to this compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Trifluoroacetic acid and hydrochloric acid are corrosive. Handle with appropriate care.

-

DEAD and DIAD are toxic and should be handled with caution.

Conclusion

The protocols described provide robust and versatile methods for the synthesis of this compound. The choice between the Williamson ether synthesis and the Mitsunobu reaction may depend on the availability of starting materials and the desired scale of the reaction. These detailed application notes are intended to facilitate the efficient and safe production of this valuable synthetic intermediate for applications in drug discovery and development.

Application Notes and Protocols for the Characterization of Methyl 3-(3-azetidinyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Methyl 3-(3-azetidinyloxy)benzoate, a novel organic compound with potential applications in pharmaceutical development. The following protocols are designed to ensure the identity, purity, and structural integrity of the compound.

Compound Overview

Compound Name: this compound CAS Number: 1219976-96-1 Molecular Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol Structure:

Analytical Characterization Workflow

A systematic approach is crucial for the complete characterization of a new chemical entity. The following workflow outlines the recommended analytical tests.

Caption: Experimental workflow for the analytical characterization of this compound.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity and quantifying the amount of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary method for determining the purity and assay of the compound.

Protocol: HPLC Purity and Assay

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and record the chromatogram. Purity is determined by the area percentage of the main peak. For assay, a standard of known concentration is used for comparison.

Table 1: Typical HPLC-UV Data

| Parameter | Value |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water + 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

| Expected Retention Time | 5-10 min |

| Purity Specification | ≥ 98.0% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of the compound and any volatile impurities.

Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

Table 2: Expected GC-MS Fragmentation Data

| m/z Value | Interpretation |

| 207 | [M]⁺ (Molecular Ion) |

| 176 | [M - OCH₃]⁺ |

| 151 | [M - C₃H₆N]⁺ |

| 121 | [C₇H₅O₂]⁺ (Fragment from benzoate moiety) |

| 56 | [C₃H₆N]⁺ (Fragment from azetidine ring) |

Spectroscopic Methods

Spectroscopic techniques are employed for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.[1][2]

Protocol: NMR Analysis

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (ortho to -COOCH₃) | 7.6 - 7.7 | m |

| Aromatic-H (para to -COOCH₃) | 7.3 - 7.4 | t |

| Aromatic-H (ortho to -O-Azetidine) | 7.1 - 7.2 | m |

| Aromatic-H (para to -O-Azetidine) | 6.9 - 7.0 | m |

| Azetidine-CH (-O-CH-) | 4.9 - 5.1 | quintet |

| Methyl-H (-OCH₃) | 3.9 | s |

| Azetidine-CH₂ | 3.8 - 4.0 | m |

| Azetidine-NH | 2.0 - 3.0 (broad) | s |

Table 4: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 166 - 167 |

| Aromatic-C (C-O-Azetidine) | 158 - 159 |

| Aromatic-C (C-COOCH₃) | 131 - 132 |

| Aromatic-C | 129 - 130 |

| Aromatic-C | 121 - 122 |

| Aromatic-C | 119 - 120 |

| Aromatic-C | 115 - 116 |

| Azetidine-CH (-O-CH-) | 60 - 65 |

| Methyl-C (-OCH₃) | 52 - 53 |

| Azetidine-CH₂ | 45 - 50 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FT-IR Analysis

-

Instrumentation: FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Table 5: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H stretch (azetidine) |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 3000 | Aliphatic C-H stretch |

| 1710 - 1730 | C=O stretch (ester) |

| 1580 - 1600 | C=C stretch (aromatic) |

| 1200 - 1300 | C-O stretch (ester and ether) |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental confirmation of its empirical formula.

Protocol: CHN Analysis

-

Instrumentation: CHN elemental analyzer.

-

Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg).

-

Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Table 6: Theoretical vs. Expected Elemental Analysis Data

| Element | Theoretical (%) | Expected Range (%) |

| Carbon (C) | 63.76 | 63.56 - 63.96 |

| Hydrogen (H) | 6.32 | 6.12 - 6.52 |

| Nitrogen (N) | 6.76 | 6.56 - 6.96 |

Logical Relationship of Analytical Techniques

The combination of these analytical techniques provides a comprehensive characterization of this compound, where each technique offers a unique piece of information that complements the others.

Caption: Interrelation of analytical techniques for comprehensive compound characterization.

These application notes and protocols should serve as a valuable resource for the analytical characterization of this compound, ensuring high-quality and reliable data for research and development purposes.

References

Application Notes and Protocols: Methyl 3-(3-azetidinyloxy)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-azetidinyloxy)benzoate is a versatile bifunctional building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure incorporates a reactive secondary azetidine amine, a rigid four-membered ring that can impart desirable conformational constraints, and a methyl benzoate moiety that can serve as a handle for further functionalization or as a key pharmacophoric element. The azetidine ring is a valuable scaffold in modern drug design, often conferring improved physicochemical properties such as solubility and metabolic stability.[1][2][3]

This document provides a detailed application note on a highly relevant transformation involving this compound: the Palladium-catalyzed N-arylation (Buchwald-Hartwig amination). This reaction is a cornerstone of modern synthetic chemistry for the construction of carbon-nitrogen bonds, enabling the synthesis of a diverse array of N-aryl azetidines.[4][5][6] Such motifs are prevalent in numerous biologically active compounds and clinical candidates.[2][7]

Proposed Application: N-Arylation via Buchwald-Hartwig Amination

The secondary amine of the azetidine ring in this compound is a prime site for functionalization. The Buchwald-Hartwig amination offers a robust and general method for the coupling of this amine with a variety of aryl and heteroaryl halides or triflates. This reaction allows for the systematic exploration of the chemical space around the azetidine nitrogen, a common strategy in lead optimization to modulate potency, selectivity, and pharmacokinetic properties.

The general transformation is depicted below:

Caption: General scheme of the Buchwald-Hartwig N-arylation.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig N-arylation of cyclic amines with various aryl halides, based on literature precedents for similar substrates. These data provide a baseline for the expected outcome of the N-arylation of this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₂CO₃ | t-BuOH | 100 | 24 | 75-85 |

| 4 | 1-Iodo-3-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 90 | 16 | 70-80 |

| 5 | 4-Trifluoromethylphenyl triflate | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Dioxane | 100 | 12 | 88-98 |

Yields are based on analogous reactions with similar cyclic amines and are presented as a predictive range.

Experimental Protocols

General Protocol for the Buchwald-Hartwig N-Arylation of this compound

This protocol is a general guideline and may require optimization for specific aryl halides.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciencedaily.com [sciencedaily.com]

Application Notes and Protocols: Methyl 3-(3-azetidinyloxy)benzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-azetidinyloxy)benzoate is a versatile building block in medicinal chemistry, offering a unique combination of structural features that are attractive for the design of novel therapeutic agents. The incorporation of a rigid, three-dimensional azetidine ring linked to a benzoate moiety via an ether linkage provides a valuable scaffold for exploring chemical space and optimizing drug-like properties. This document provides an overview of its applications, synthesis, and protocols for its use in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The azetidine ring, a saturated four-membered heterocycle, imparts a degree of conformational constraint, which can be advantageous for improving binding affinity and selectivity towards biological targets. The ether linkage provides metabolic stability, while the methyl benzoate group offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Applications in Drug Discovery

The this compound scaffold has been incorporated into molecules targeting key drug classes, including protein kinases and GPCRs. Its structural rigidity and potential for hydrogen bonding interactions make it a valuable component in designing ligands with high affinity and specificity.

As a Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, most notably cancer. The design of selective kinase inhibitors is a major focus of modern drug discovery. The this compound moiety can serve as a key fragment in the development of such inhibitors, often interacting with the hinge region or other allosteric sites of the kinase.

As a Scaffold for GPCR Modulators

G-protein coupled receptors are the largest family of transmembrane receptors and are the targets of a significant portion of currently marketed drugs. They are involved in a wide array of physiological processes, making them attractive targets for a variety of diseases. The unique three-dimensional shape of the azetidine ring in this compound can be exploited to achieve selective interactions with the complex topologies of GPCR binding pockets, leading to the development of potent and selective modulators.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is crucial for its application in medicinal chemistry. Below are representative protocols for its synthesis and subsequent modification.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound, involving the Williamson ether synthesis.

Materials:

-

Methyl 3-hydroxybenzoate

-

1-Boc-3-iodoazetidine (or other suitable protected 3-haloazetidine)

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Step 1: Ether Formation (Boc-protected intermediate)

-

To a solution of Methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-Boc-3-iodoazetidine (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 3-(1-Boc-3-azetidinyloxy)benzoate.

-

-

Step 2: Deprotection

-

Dissolve the purified Methyl 3-(1-Boc-3-azetidinyloxy)benzoate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield this compound.

-

Quantitative Data:

| Step | Reactants | Solvent | Base/Acid | Yield (%) | Purity (%) |

| Ether Formation | Methyl 3-hydroxybenzoate, 1-Boc-3-iodoazetidine | DMF | NaH | 75-85 | >95 |

| Deprotection | Methyl 3-(1-Boc-3-azetidinyloxy)benzoate | DCM | TFA | 90-98 | >98 |

Protocol 2: Amide Coupling with a Kinase Inhibitor Scaffold

This protocol outlines the coupling of the deprotected azetidine nitrogen with a carboxylic acid-containing kinase inhibitor fragment.

Materials:

-

This compound

-

Carboxylic acid-containing kinase inhibitor scaffold (e.g., a substituted pyrimidine carboxylic acid)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

To a solution of the carboxylic acid-containing kinase inhibitor scaffold (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired kinase inhibitor.

Visualizations

Synthesis Workflow

Caption: Synthetic route to a kinase inhibitor using this compound.

General Kinase Inhibition Signaling Pathway

Caption: General mechanism of action for a kinase inhibitor.

GPCR Modulation Logical Relationship

Caption: Allosteric modulation of a GPCR by a compound containing the target scaffold.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique structural features and synthetic tractability make it an attractive scaffold for the development of novel therapeutics targeting a range of biological targets, including kinases and GPCRs. The provided protocols and visualizations serve as a guide for researchers in the synthesis and application of this important chemical entity in drug discovery programs. Further exploration of derivatives based on this scaffold holds significant promise for the identification of new and improved drug candidates.